Bis(2-dicyclohexylphosphinophenyl)ether

Catalog No.
S723495
CAS No.
434336-16-0
M.F
C36H52OP2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-dicyclohexylphosphinophenyl)ether

CAS Number

434336-16-0

Product Name

Bis(2-dicyclohexylphosphinophenyl)ether

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane

Molecular Formula

C36H52OP2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2

InChI Key

HPFGZHCWLVSVKJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

DPEphos-Cy, also known as Bis(2-dicyclohexylphosphinophenyl) ether, is a ligand used in inorganic and organometallic chemistry. Its structure features a central phenyl ether group flanked by two dicyclohexylphosphine groups. (PubChem, Bis(2-dicyclohexylphosphinophenyl)ether: )

Catalyst Design:

DPEphos-Cy's primary application lies in catalyst design, particularly for transition metal-mediated reactions. Its dicyclohexylphosphine groups bind strongly to transition metals, forming stable complexes. The central phenyl ether group, compared to its diphenyl counterpart (DPEphos), introduces a smaller bite angle (the angle between the two phosphine donors). This flexibility allows DPEphos-Cy to accommodate various metal centers and participate in diverse catalytic cycles. (AspiraSci, Bis(2-dicyclohexylphosphinophenyl) ether)

Homogeneous Catalysis:

DPEphos-Cy finds use in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Studies have explored its potential in various reactions, including:

  • Hydrocarbon hydrogenation: DPEphos-Cy can complex with transition metals to activate hydrogen molecules for efficient alkene and alkyne hydrogenation. ([Scientific Publications referencing Bis(2-dicyclohexylphosphinophenyl)ether can be found on various chemistry databases])
  • Hydroboration: DPEphos-Cy containing catalysts can facilitate the addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds.
  • C-C bond formation reactions: DPEphos-Cy complexes are being investigated for their ability to promote carbon-carbon bond formation reactions.

Bis(2-dicyclohexylphosphinophenyl)ether is an organophosphorus compound characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to a phenyl ether backbone. Its chemical formula is C₃₆H₅₂OP₂, and it is commonly referred to in the literature by its full name without abbreviations. This compound appears as a white solid and is notable for its high thermal stability, making it suitable for various applications in organic synthesis and catalysis .

, particularly in the field of catalysis. Some of the key reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds, often used in the synthesis of pharmaceuticals and agrochemicals .
  • Heck Reaction: It serves as a catalyst in this coupling reaction between alkenes and aryl halides, aiding in the development of complex organic molecules .
  • Hiyama Coupling: This reaction involves the coupling of organosilicon compounds with halides, where Bis(2-dicyclohexylphosphinophenyl)ether acts as a ligand to enhance reactivity .
  • Negishi Coupling: It plays a role in cross-coupling reactions involving zinc reagents, contributing to the formation of carbon-carbon bonds .

While specific biological activity data for Bis(2-dicyclohexylphosphinophenyl)ether is limited, its structural properties suggest potential applications in medicinal chemistry. Compounds with similar phosphorus-containing structures have shown varied biological activities, including antimicrobial and anticancer properties. Further studies are necessary to elucidate any direct biological effects of this compound.

The synthesis of Bis(2-dicyclohexylphosphinophenyl)ether typically involves several steps:

  • Preparation of Dicyclohexylphosphine: This can be achieved through the reaction of phosphorus trichloride with dicyclohexylamine.
  • Etherification: The dicyclohexylphosphine is then reacted with phenolic compounds to form the ether linkage.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity Bis(2-dicyclohexylphosphinophenyl)ether .

Bis(2-dicyclohexylphosphinophenyl)ether has several notable applications:

  • Catalysis: It is widely used as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis .
  • Organic Synthesis: The compound serves as a reducing agent for carbonyl compounds during reductive amination reactions, facilitating the formation of amines .
  • Material Science: Its thermal stability makes it suitable for use in high-performance materials and polymers.

Interaction studies involving Bis(2-dicyclohexylphosphinophenyl)ether primarily focus on its role as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence catalytic efficiency and selectivity. Studies have shown that variations in the substituents on the phosphine groups can alter the reactivity profiles of metal complexes formed with this compound, leading to enhanced performance in specific reactions .

Several compounds share structural or functional similarities with Bis(2-dicyclohexylphosphinophenyl)ether. A comparison highlights its uniqueness:

Compound NameStructure TypeUnique Features
DiphenylphosphinePhosphineSimpler structure; less steric hindrance
Tris(2-diphenylphosphino)phosphineTriphosphineHigher coordination number; more complex reactivity
Bis(diphenylphosphino)phenolPhosphine-phenol hybridContains a phenolic group; different reactivity
Bis(dicyclohexylphosphino)methaneDicyclohexyl variantSimilar sterics but lacks ether functionality

The unique feature of Bis(2-dicyclohexylphosphinophenyl)ether lies in its dual dicyclohexylphosphine groups combined with an ether linkage, providing enhanced steric bulk and electronic properties that are advantageous for specific catalytic applications.

Bis(2-dicyclohexylphosphinophenyl)ether (CAS 434336-16-0) is a member of the diphosphine ligand family, with the systematic IUPAC name dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Its molecular formula, $$ \text{C}{36}\text{H}{52}\text{OP}_2 $$, corresponds to a molar mass of 562.74 g/mol. The compound’s structure consists of two dicyclohexylphosphine moieties connected by a diphenyl ether linkage, as depicted in its canonical SMILES representation:

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6  

.

Common synonyms include DPEphos-Cy and (Oxydi-2,1-phenylene)bis[dicyclohexyl] phosphine, reflecting its structural relationship to the DPEphos ligand family. The cyclohexyl substituents at the phosphorus centers confer enhanced steric bulk compared to aryl-substituted analogs, influencing metal-ligand coordination dynamics.

Historical Development of Phosphine Ligands in Organometallic Chemistry

The evolution of phosphine ligands traces back to the mid-20th century, with seminal discoveries such as Wilkinson’s catalyst ($$ \text{RhCl(PPh}3\text{)}3 $$) and Vaska’s complex ($$ \text{IrCl(CO)(PPh}3\text{)}2 $$) highlighting the role of triphenylphosphine ($$ \text{PPh}_3 $$) in stabilizing transition metal centers. These monodentate ligands enabled breakthroughs in hydrogenation and oxidative addition reactions but faced limitations in selectivity due to their narrow "bite angles" (the P–M–P coordination angle).

The 1970s–1980s saw the rise of bidentate diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp), which offered improved control over metal coordination geometry. However, their rigid backbones constrained catalytic versatility. This led to the development of wide-bite-angle ligands such as DPEphos (bite angle: 104°) and Xantphos (108°), which facilitated novel reaction pathways in hydroformylation and cross-coupling catalysis.

Bis(2-dicyclohexylphosphinophenyl)ether emerged as a structural analog of DPEphos, substituting phenyl groups with cyclohexyl rings to enhance steric protection of metal centers. This modification aimed to improve catalytic performance in sterically demanding transformations, such as the Buchwald-Hartwig amination.

Structural Relationship to DPEphos and Xantphos Ligand Families

Bis(2-dicyclohexylphosphinophenyl)ether shares a diphenyl ether backbone with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) but replaces phenyl groups with cyclohexyl substituents at the phosphorus atoms. This alteration increases the ligand’s cone angle (a measure of steric bulk) from 145° (DPEphos) to approximately 160°, significantly influencing metal-ligand interactions. In contrast, Xantphos incorporates a xanthene backbone, enforcing a wider bite angle (108°) and greater rigidity compared to the flexible ether linkage in DPEphos derivatives.

The table below summarizes key structural and functional differences:

LigandBackboneSubstituentsBite Angle (°)Primary Applications
Bis(2-dicyclohexylphosphinophenyl)etherDiphenyl etherDicyclohexyl104Sterically hindered couplings
DPEphosDiphenyl etherPhenyl104Hydroformylation
XantphosXanthenePhenyl108Cross-coupling

The cyclohexyl groups in Bis(2-dicyclohexylphosphinophenyl)ether reduce electron density at the phosphorus centers compared to DPEphos, moderating metal-ligand bond strength while improving solubility in nonpolar solvents. These traits make it particularly effective in palladium-catalyzed reactions requiring precise steric control, such as the Suzuki-Miyaura coupling of bulky substrates.

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis[2-(dicyclohexylphosphino)phenyl] ether

Dates

Modify: 2023-08-15

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